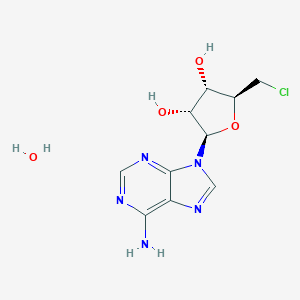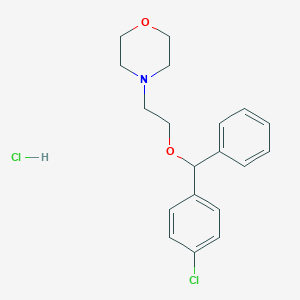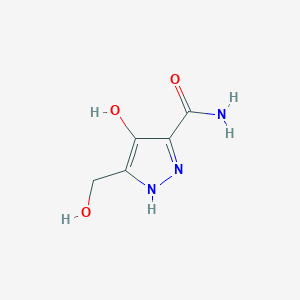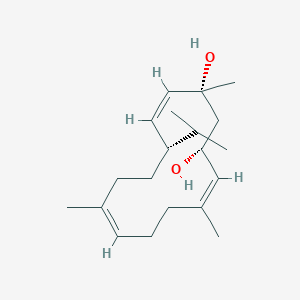![molecular formula C19H14Br2N2O3S B162973 N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide CAS No. 300670-16-0](/img/structure/B162973.png)
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
描述
The compound “C2-8” is an inhibitor of polyglutamine aggregation, which has shown significant potential in reducing neurodegeneration in various models . This compound is particularly relevant in the context of neurodegenerative diseases such as Huntington’s disease, where polyglutamine aggregation plays a critical role.
准备方法
合成路线和反应条件
C2-8 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。具体的合成路线和反应条件属于专有信息,在公开文献中不易获得。 类似化合物的通用合成方法通常涉及使用固相萃取和液相色谱-串联质谱法进行纯化 .
工业生产方法
像 C2-8 这样的化合物的工业生产方法通常涉及使用自动化系统进行大规模合成,以确保一致性和纯度。这些方法可能包括使用高效液相色谱法进行纯化和质量控制。
化学反应分析
反应类型
C2-8 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或三氧化铬等试剂。
还原: 该反应涉及添加氢或去除氧气,通常使用氢化铝锂或硼氢化钠等试剂。
常用试剂和条件
C2-8 反应中常用的试剂包括:
氧化剂: 高锰酸钾,三氧化铬
还原剂: 氢化铝锂,硼氢化钠
亲核试剂: 卤素,氢氧根离子
主要形成的产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化反应可能生成羧酸,而还原反应可能生成醇。
科学研究应用
C2-8 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其在抑制多聚谷氨酰胺聚集中的作用,这与神经退行性疾病有关。
医学: 由于其能够减少神经退行性变,因此是亨廷顿舞蹈症等疾病的潜在治疗剂。
工业: 用于开发药物和其他化学产品
作用机制
C2-8 的作用机制涉及抑制多聚谷氨酰胺聚集。这种化合物与聚集过程中涉及的特定分子靶点和途径相互作用,从而减少有毒聚集体的形成。 确切的分子靶点和途径仍在研究中,但据信 C2-8 会干扰导致聚集的蛋白质-蛋白质相互作用 .
相似化合物的比较
类似化合物
与 C2-8 类似的化合物包括其他多聚谷氨酰胺聚集抑制剂和用于治疗神经退行性疾病的化合物。一些例子包括:
C2-7: 另一种具有类似特性的多聚谷氨酰胺聚集抑制剂。
独特性
C2-8 的独特之处在于其在抑制多聚谷氨酰胺聚集方面的高效性和特异性。 与类似化合物相比,C2-8 在多种模型中表现出更强的减少神经退行性变的功效,使其成为进一步研究和开发的有希望的候选者 .
属性
IUPAC Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKUNDBFWUAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184135 | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300670-16-0 | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


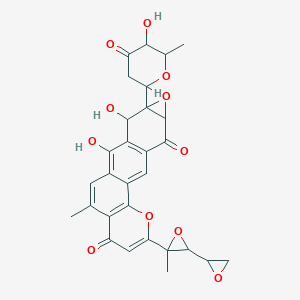

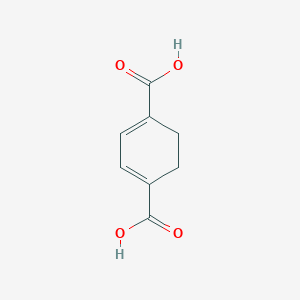
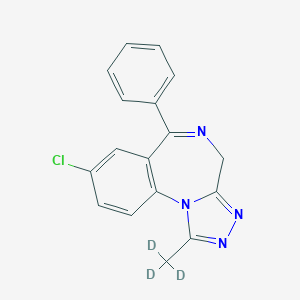
![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
